tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

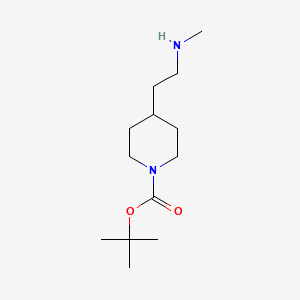

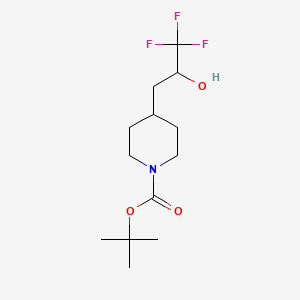

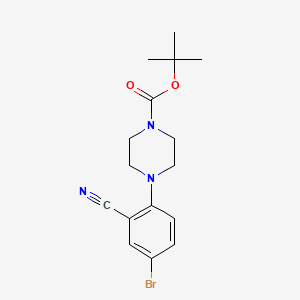

“tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 1337880-58-6 . It has a molecular weight of 234.25 . The IUPAC name for this compound is tert-butyl 6-hydroxy-1H-indazole-1-carboxylate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate” is 1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

N-1-Difluoromethylation : A mild and scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was developed, providing a safer alternative to existing approaches that require high pressures and temperatures (Hong et al., 2020).

Crystal Structure Analysis : The crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was analyzed using various spectroscopic methods and X-ray diffraction, contributing to the understanding of 1H-indazole derivatives (Ye et al., 2021).

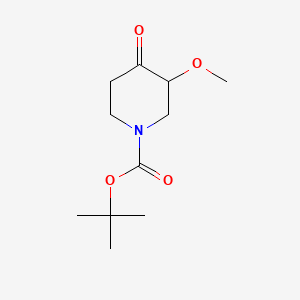

Synthesis of Indazolo[5,4-b][1,6]naphthyridine Derivatives : A simple method for synthesizing indazolo[5,4-b][1,6]naphthyridine derivatives was developed using tert-butyl 2,4-dioxopiperidine-1-carboxylate (Chen et al., 2019).

Trifluoromethylation of Indazoles : A metal-free process for trifluoromethylation of indazoles was developed, using tert-butyl hydroperoxide and sodium trifluoromethanesulfinate under metal-free conditions (Ghosh et al., 2018).

X-ray Studies of tert-Butyl Compounds : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate provided insights into molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).

Synthesis of Fused Tetracyclic Heterocycles : Tert-butyl 2,4-dioxopiperidine-1-carboxylate was used in a catalyst-free synthesis of fused tetracyclic heterocycles (Li et al., 2013).

Aza Analogs of Tetrabenzoporphin Synthesis : The reaction of specific tert-butyl-substituted compounds led to the formation of tert-butyl-substituted mono-, di-, and triaza analogs of zinc tetrabenzoporphin (Makarova et al., 1989).

Synthesis of 6-tert-butyl Compounds : 6-tert-butyl compounds were synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate and characterized using various spectroscopic methods (Çolak et al., 2021).

Oxidation of Allylic and Benzylic Alcohols : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate catalyzed the aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Biological Evaluation of Tert-butyl Compounds : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and evaluated for its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302-H315-H319-H332-H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

tert-butyl 6-hydroxyindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWXIYUDXJLBTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-iodo-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592254.png)

![1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one](/img/no-structure.png)

![tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B592260.png)